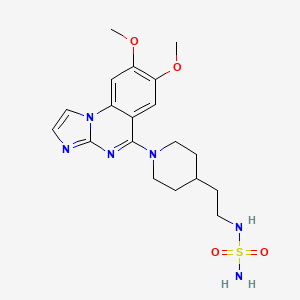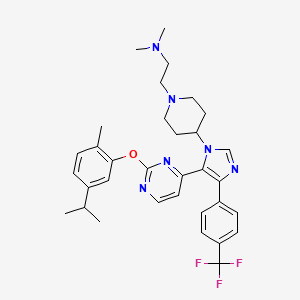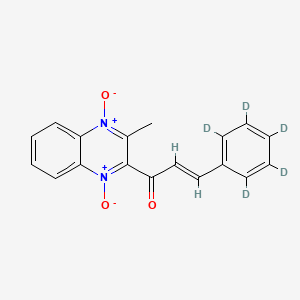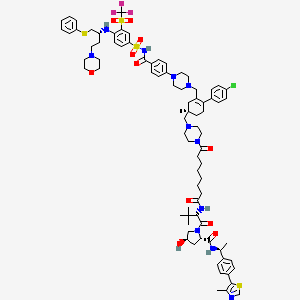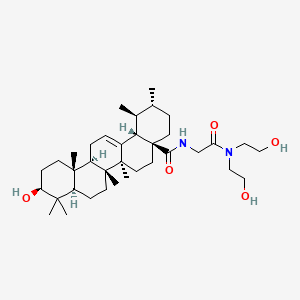
AHR antagonist 4
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
AHR antagonist 4 is a compound that inhibits the activity of the aryl hydrocarbon receptor (AHR), a ligand-activated transcription factor involved in various biological processes. AHR is known for its role in mediating the toxic effects of environmental contaminants like dioxins and polycyclic aromatic hydrocarbons. By blocking AHR, this compound can modulate immune responses, inflammation, and other physiological processes, making it a potential therapeutic agent in various diseases .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of AHR antagonist 4 typically involves the use of high-throughput virtual screening to identify potential antagonists, followed by experimental verification using luciferase reporter gene assays. One identified pyrazolo[1,5-a]pyrimidine-based AHR antagonist was optimized to achieve low nanomolar AHR antagonistic potency . The synthetic route involves multiple steps, including the formation of the pyrazolo[1,5-a]pyrimidine core and subsequent modifications to enhance activity.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of automated synthesis platforms and continuous flow reactors to streamline the production process .
化学反应分析
Types of Reactions
AHR antagonist 4 can undergo various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dehydroxylated compounds. Substitution reactions can introduce various functional groups, leading to a diverse array of products .
科学研究应用
AHR antagonist 4 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the role of AHR in various chemical reactions and pathways.
Biology: Helps in understanding the biological functions of AHR, including its role in immune responses and inflammation.
Medicine: Investigated as a potential therapeutic agent for diseases such as cancer, autoimmune disorders, and inflammatory diseases.
作用机制
AHR antagonist 4 exerts its effects by binding to the aryl hydrocarbon receptor, preventing its activation by endogenous and exogenous ligands. This inhibition blocks the translocation of AHR to the nucleus, where it would normally form a heterodimer with the aryl hydrocarbon receptor nuclear translocator (ARNT) and bind to xenobiotic response elements (XREs) in the DNA. By preventing this binding, this compound inhibits the transcription of AHR target genes involved in various physiological processes .
相似化合物的比较
Similar Compounds
CH223191: A ligand-selective antagonist of AHR that preferentially inhibits certain classes of AHR agonists.
6,2’,4’-Trimethoxyflavone: Another AHR antagonist with selective inhibition properties.
Uniqueness of AHR Antagonist 4
This compound is unique in its high potency and selectivity for AHR, making it a valuable tool for studying AHR-related pathways and developing therapeutic agents. Its optimized structure allows for effective inhibition of AHR activity at low concentrations, distinguishing it from other AHR antagonists .
属性
分子式 |
C20H14F6N4O4 |
|---|---|
分子量 |
488.3 g/mol |
IUPAC 名称 |
3-oxo-2-pyridin-3-yl-N-[(2S)-3,3,3-trifluoro-2-hydroxypropyl]-6-[4-(trifluoromethoxy)phenyl]pyridazine-4-carboxamide |
InChI |
InChI=1S/C20H14F6N4O4/c21-19(22,23)16(31)10-28-17(32)14-8-15(11-3-5-13(6-4-11)34-20(24,25)26)29-30(18(14)33)12-2-1-7-27-9-12/h1-9,16,31H,10H2,(H,28,32)/t16-/m0/s1 |
InChI 键 |
RABNJRDCQVHCQF-INIZCTEOSA-N |
手性 SMILES |
C1=CC(=CN=C1)N2C(=O)C(=CC(=N2)C3=CC=C(C=C3)OC(F)(F)F)C(=O)NC[C@@H](C(F)(F)F)O |
规范 SMILES |
C1=CC(=CN=C1)N2C(=O)C(=CC(=N2)C3=CC=C(C=C3)OC(F)(F)F)C(=O)NCC(C(F)(F)F)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


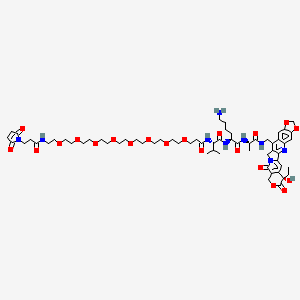
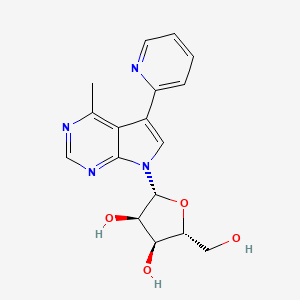
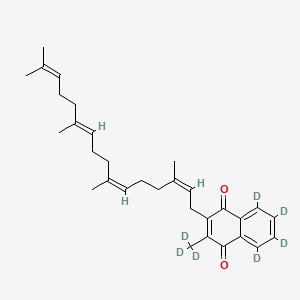
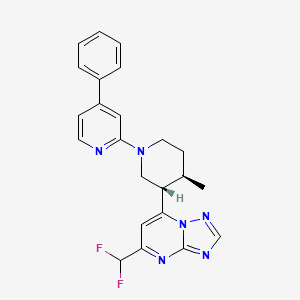
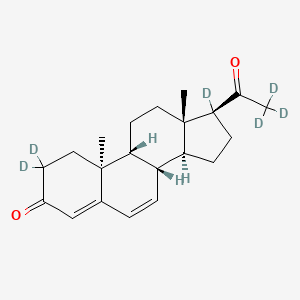
![N-[5-(hydroxycarbamoyl)-2-methoxyphenyl]dibenzofuran-4-carboxamide](/img/structure/B15143963.png)
